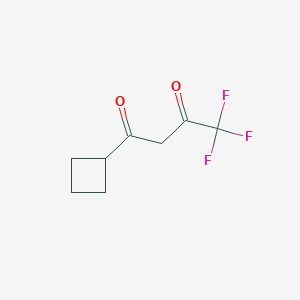![molecular formula C48H36Cl2F4Ir2N4 B12308150 DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is a complex organometallic compound featuring iridium as the central metal. This compound is known for its unique chemical properties and applications, particularly in the field of catalysis and organic light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium typically involves the reaction of iridium chloride with 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then heated to promote the formation of the desired complex .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions where the 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions may result in new iridium complexes with different ligands .
Applications De Recherche Scientifique
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium has several scientific research applications:
Mécanisme D'action
The mechanism by which DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium exerts its effects involves the interaction of the iridium center with various molecular targets. In catalysis, the iridium center facilitates the activation of substrates, leading to the formation of reactive intermediates that drive the reaction forward. In biological applications, the compound’s luminescent properties allow it to interact with cellular components, enabling imaging and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium: Similar in structure but with different fluorine substitution patterns.
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-κN)phenyl-κC]diiridium: Another similar compound with different ligand arrangements.
Uniqueness
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and luminescence .
Propriétés
Formule moléculaire |
C48H36Cl2F4Ir2N4 |
|---|---|
Poids moléculaire |
1200.2 g/mol |
Nom IUPAC |
chloroiridium(2+);2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H9FN.2ClH.2Ir/c4*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;;;;/h4*2-3,5-8H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
Clé InChI |
ZFAURIUUHKIBFW-UHFFFAOYSA-L |
SMILES canonique |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.Cl[Ir+2].Cl[Ir+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
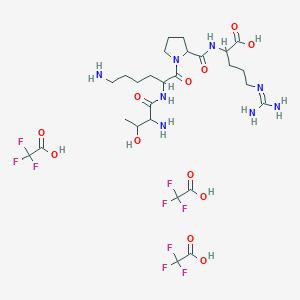
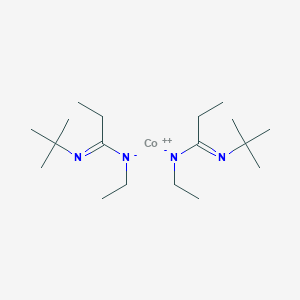
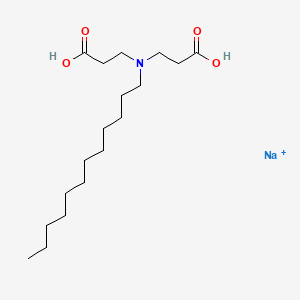
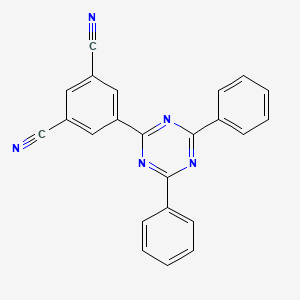
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
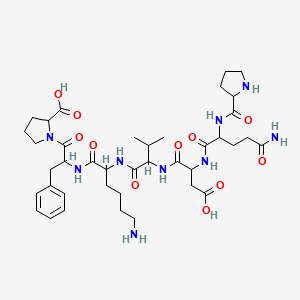
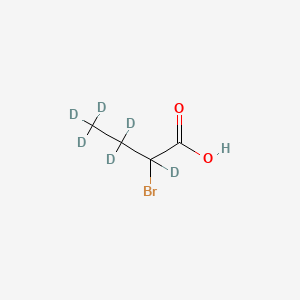
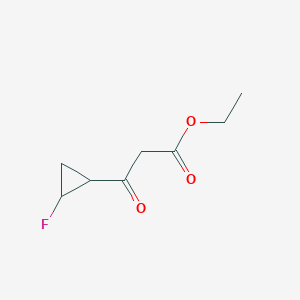
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
